molecular formula C13H24N2O3 B12975853 tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate

Cat. No.: B12975853
M. Wt: 256.34 g/mol
InChI Key: KHVXQKCRFSXIID-JTQLQIEISA-N
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Description

tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate is a spirocyclic compound featuring a fused bicyclic system containing oxygen (2-oxa) and nitrogen (8-aza) heteroatoms. The tert-butyl carbamate group acts as a protective moiety for the amine functionality, making it valuable in medicinal chemistry for controlled synthesis of bioactive molecules. Its stereochemistry (R-configuration at the 4-position) is critical for chiral specificity in drug design, influencing interactions with biological targets .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-[(4R)-2-oxa-8-azaspiro[4.5]decan-4-yl]carbamate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-8-17-9-13(10)4-6-14-7-5-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-/m0/s1

InChI Key

KHVXQKCRFSXIID-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COCC12CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC12CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a carbonate ion to yield the desired carbamate . The reaction can be carried out under both aqueous and anhydrous conditions, with bases such as triethylamine or pyridine commonly used to facilitate the reaction .

Industrial Production Methods

Industrial production of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl ®-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The Boc group can be removed under acidic conditions, releasing the free amine . The stability of the tert-butyl carbocation formed during deprotection is a key factor in the effectiveness of this protecting group .

Comparison with Similar Compounds

Structural and Functional Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula CAS No. Substituents/Ring System Stereochemistry Key Features
tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate C₁₃H₂₄N₂O₃ 2098564-13-5 2-oxa, 8-aza, spiro[4.5] R-configuration Chiral spiro scaffold; tert-Boc protection
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate C₁₃H₂₄N₂O₂ 336191-17-4 2,8-diaza, spiro[4.5] N/A Dual nitrogen atoms enhance basicity; potential for dual hydrogen bonding
tert-Butyl ((3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate C₁₅H₂₆N₂O₃ 1463054-00-3 2-oxa, 8-aza, 3-methyl, spiro[4.5] 3S,4S Methyl group increases steric hindrance; diastereomeric specificity
tert-Butyl (4s)-4-hydroxy-8-azaspiro[4.5]decane-8-carboxylate C₁₄H₂₅NO₃ 2387560-88-3 8-aza, 4-hydroxy, spiro[4.5] 4s Hydroxyl group enhances polarity; potential for hydrogen bonding
tert-Butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate C₁₄H₂₆N₂O₃ 1864058-58-1 8-oxa, 2-aza, methylene bridge, spiro[4.5] N/A Extended chain alters pharmacokinetics; versatile scaffold

Physicochemical Properties

  • Solubility: The presence of polar groups (e.g., hydroxyl in CAS 2387560-88-3) improves aqueous solubility compared to non-polar analogs like CAS 336191-17-4 .
  • Stability : Compounds with methyl substitutions (e.g., CAS 1463054-00-3) exhibit enhanced steric protection against enzymatic degradation .
  • Storage : Most derivatives require low-temperature storage (2–8°C) and ice-pack shipping to prevent decomposition .

Stereochemical Considerations

The R-configuration in the target compound contrasts with diastereomers like the (3S,4S)-methyl derivative (CAS 1463054-00-3), which may exhibit divergent binding affinities in chiral environments. Such differences are critical in optimizing drug candidates for selectivity .

Research Findings and Trends

  • Spirocyclic Diversity : Modifications in ring size (e.g., spiro[3.3] in CAS 1181816-12-5 vs. spiro[4.5]) influence conformational flexibility and bioactivity .
  • Biological Relevance : Diazaspiro derivatives (e.g., CAS 236406-39-6) show promise in CNS drug discovery due to improved blood-brain barrier penetration .
  • Catalytic Applications : The tert-Boc group in these compounds is compatible with transition-metal catalysis, enabling cross-coupling reactions in complex molecule synthesis .

Biological Activity

tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Characteristics

The compound has the following molecular characteristics:

  • Molecular Formula : C14H26N2O3
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : tert-butyl ((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate
  • SMILES Notation : C[C@@H]1OCC2(CCNCC2)[C@@H]1NC(=O)OC(C)(C)C

Biological Activity Overview

Studies on this compound have indicated various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure's spirocyclic nature may contribute to its binding affinity with bacterial targets, enhancing its efficacy.

Case Study: Antitubercular Activity
A relevant study focused on the synthesis and evaluation of azaspiro analogs, which included compounds structurally related to this compound. These analogs demonstrated promising antitubercular activity with low cytotoxicity toward eukaryotic cells, indicating a favorable therapeutic index .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features:

  • Spirocyclic Structure : The unique spirocyclic arrangement enhances molecular stability and biological interaction.
  • Functional Groups : The presence of nitrogen and oxygen heteroatoms in the structure contributes to its reactivity and interaction with biological targets.
Compound NameIUPAC NameCAS NumberNotable Features
tert-butyl N-(8-oza-2-azaspiro[4.5]decan-4-ylmethyl)carbamatetert-butyl ((8-oza-2-azaspiro[4.5]decan-4-y)methyl)carbamate1864058-58-1Similar spirocyclic structure but different substituents
tert-butyl N-(piperidin-4-ylmethyl)carbamatetert-butyl N-(piperidin-4-yloxycarbonyl)methylamine1234567-XContains a piperidine ring instead of a spirocyclic structure

The precise mechanism of action for tert-butyl (R)-(2-oza-8-azaspiro[4.5]decan-4-y)carbamate remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in bacterial metabolism or cancer cell proliferation, leading to inhibition or modulation of these pathways.

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